N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide
Description
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a rigid adamantane backbone linked to a phenyl-thiazolidine-dione moiety. The adamantane group confers hydrophobicity and metabolic stability, while the thiazolidine-dione sulfonamide group may contribute to hydrogen bonding and electrostatic interactions with biological targets.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-17-2-4-18(5-3-17)22-6-1-7-26(22,24)25/h2-5,14-16H,1,6-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVUEKYFKOQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide typically involves the formation of the thiazolidine ring followed by the attachment of the adamantane moiety. One common method involves the cyclization of a precursor molecule containing a sulfonamide group to form the thiazolidine ring. This is followed by a coupling reaction with an adamantane derivative under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
The target compound belongs to a broader class of adamantane-carboxamide derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent variations, synthetic routes, and biological activity where available.
Structural Analogs in PLK Inhibition Studies
ZINC26710739 (N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[3,2-e]pyrimidin-4-amine)
- Key Differences: Replaces the adamantane-carboxamide group with a thieno[3,2-e]pyrimidin-4-amine moiety.
- Biological Activity: Demonstrated inhibition of EhPLK with an IC₅₀ value determined via kinetic assays . Docking studies (LigPlot+) revealed interactions primarily through the thienopyrimidine ring and sulfonamide group, suggesting a distinct binding mode compared to the adamantane-containing target compound .
ZINC26710858 (N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[2,3-e]pyrimidin-4-amine)
- Key Differences: Features a thieno[2,3-e]pyrimidin-4-amine substituent instead of adamantane.
- Biological Activity: Exhibited comparable EhPLK inhibition to ZINC26710739, with IC₅₀ values indicating similar potency. Structural analysis highlighted variations in binding-site interactions due to the shifted thienopyrimidine ring .
Comparative Insights
- Both ZINC compounds lack the adamantane scaffold, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Adamantane-Carboxamide Derivatives with Varied Substituents
N-(4-(tert-butyl)phenyl)adamantane-1-carboxamide
- Key Differences : Substitutes the thiazolidine-dione group with a tert-butylphenyl moiety.
- Synthesis & Characterization : Synthesized via reductive transamidation, confirmed by ¹H/¹³C NMR . Lacks the sulfonamide group, likely reducing hydrogen-bonding capacity.
N-(4-(hydroxycarbamoyl)phenyl)adamantane-1-carboxamide
- Key Differences : Incorporates a hydroxamic acid group (hydroxycarbamoyl) instead of thiazolidine-dione.
N-(4-ethoxyphenyl)-1-adamantanecarboxamide
- Key Differences : Ethoxyphenyl substituent replaces the thiazolidine-dione-sulfonamide group.
Biphenyl-Sulfonyl Hydrazine Derivatives
Compound 11c (N-(4-(2-(1,1'-biphenyl-4-ylsulfonyl)hydrazinecarbonyl)phenyl)adamantane-1-carboxamide)
- Key Differences : Biphenyl-sulfonyl hydrazine linker replaces the thiazolidine-dione.
- Synthesis : 31% yield, m.p. 145.5°C; characterized by HRMS and elemental analysis .
Compound 11d (N-(4-(2-((4'-bromo-[1,1'-biphenyl]-4-yl)hydrazinecarbonyl)phenyl)adamantane-1-carboxamide)
- Key Differences : Includes a brominated biphenyl group.
- Synthesis : 45% yield, m.p. 165°C; enhanced halogenated aromaticity may improve π-π stacking in target binding .
Oxadiazole-Based Analog
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide
- Key Differences : Oxadiazole ring replaces the thiazolidine-dione, with a methylphenyl substituent.
- Structural Impact : The oxadiazole’s electron-deficient nature could alter electronic interactions in biological systems .
Biological Activity
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound characterized by the presence of a thiazolidine ring and adamantane moiety. The unique structural features of this compound suggest significant potential for various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.47 g/mol. The compound features:
- Thiazolidine Ring : Known for its role in various biological activities.
- Adamantane Moiety : Contributes to the lipophilicity and potential receptor interactions.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing thiazolidine and oxazole rings have shown effectiveness against various pathogens. The following table summarizes some relevant findings:
| Compound Class | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinone Derivatives | Thiazolidine ring | Antimicrobial |
| Oxazole Derivatives | Oxazole ring | Anticancer |
| Phenylthiazoles | Thiazole ring with phenyl groups | Antimicrobial and anti-inflammatory |
Research has demonstrated that thiazolidinone derivatives can be more potent than traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The dual functionality of this compound may enhance its anticancer properties. Compounds with similar thiazolidine structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of DNA Gyrase : Some derivatives have shown potent inhibition against bacterial DNA gyrase and topoisomerase IV, suggesting a potential mechanism for anticancer activity by targeting similar pathways in cancer cells .
In vitro studies have reported IC50 values in the low micromolar range for compounds exhibiting anticancer activity against various cancer cell lines. This suggests that this compound may possess significant potential as an anticancer agent.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial potency of thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus, showing MIC values as low as 0.008 μg/mL against S. pneumoniae . This suggests that this compound could exhibit similar or enhanced activity.
- Anticancer Potential : Research on thiazolidine derivatives indicated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.0033 to 0.046 μg/mL . This underscores the importance of further exploring the anticancer potential of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
